molecular formula C20H16N6OS B2931591 1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 868969-56-6

1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No. B2931591
CAS RN: 868969-56-6
M. Wt: 388.45
InChI Key: UOENFUHODGYUOO-UHFFFAOYSA-N
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Description

The compound “1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is a complex organic molecule. It contains several functional groups and rings, including an indoline ring, a pyridine ring, and a triazolo-pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Scientific Research Applications

Heterocyclic Synthesis

1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone and its derivatives are used in the synthesis of various heterocyclic systems. This compound acts as a critical intermediate for synthesizing thiophene, oxazole, triazole, pyrimidine, pyridine, quinoxaline, coumarin, imidazopyrimidine, pyridoimidazole, and triazolo[1,5-a] pyridine. These systems are significant due to their biological and medicinal properties (Salem et al., 2021).

Purine Biochemical Reactions

Compounds derived from 1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone have shown beneficial properties as antimetabolites in purine biochemical reactions. Pyrazolo[1,5-a]pyrimidines, for example, are purine analogues with wide pharmaceutical interest due to their antitrypanosomal activity (Abdelriheem et al., 2017).

Synthesis of Nitrogen/Sulfur Heterocycles

Linking various rings like indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids, derivatives of this compound can synthesize a new series of nitrogen and sulfur heterocyclic systems. These compounds show potential for further research due to their high yields and the variety of systems they can produce (Boraei et al., 2020).

Antimicrobial Activity

Some derivatives of 1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone have been synthesized with the aim to explore their antimicrobial activity. These derivatives include pyrazoline and pyrazole derivatives, showing activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

Antiviral Activity

Derivatives have also been explored for antiviral activities. For instance, compounds synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, were evaluated for their cytotoxicity and antiviral activity against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).

Anticancer Agents

New series of 3-heteroarylindoles, which are related to the compound , have shown promising results as potential anticancer agents. These include pyrazol-1-yl)thiazoles and pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, indicating their significance in cancer research (Abdelhamid et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s possible that the compound could have biological activity given its structural similarity to other pharmacologically active compounds .

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c27-19(25-12-9-14-3-1-2-4-16(14)25)13-28-18-6-5-17-22-23-20(26(17)24-18)15-7-10-21-11-8-15/h1-8,10-11H,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOENFUHODGYUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

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